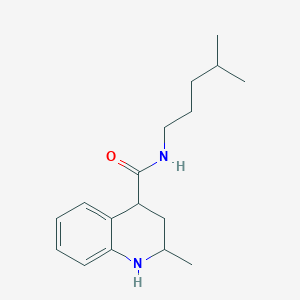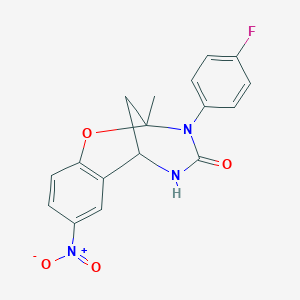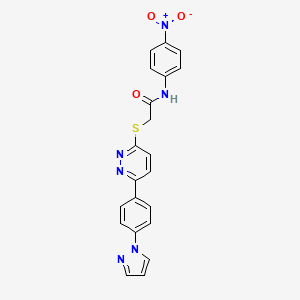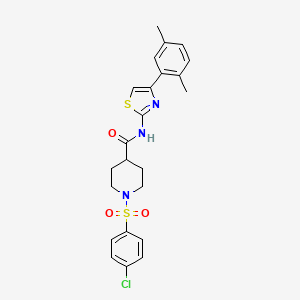
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine, also known as MP3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP3 belongs to the class of compounds known as monoamine oxidase inhibitors (MAOIs), which are known to have antidepressant and anxiolytic effects. In
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine involves the inhibition of MAO, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine increases the levels of these neurotransmitters in the brain, which can lead to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety. It has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine in lab experiments is its specificity for inhibiting MAO. This allows for a more targeted approach in studying the effects of MAO inhibition on neurotransmitter levels and mood. However, one limitation of using (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine is its potential toxicity at high doses, which can limit its use in certain experiments.
Future Directions
For research on (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine could include studying its potential therapeutic effects in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be done to optimize the synthesis method of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine to improve its efficiency and reduce its toxicity. Finally, the development of new MAO inhibitors with improved specificity and safety profiles could also be an area of future research.
In conclusion, (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine is a promising compound that has shown potential therapeutic effects in the treatment of depression and anxiety disorders. Its mechanism of action involves the inhibition of MAO, which leads to an increase in neurotransmitter levels in the brain. While there are limitations to its use in lab experiments, further research on (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine could lead to the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine involves the reaction of 2-methylpyridine-3-carbaldehyde with (S)-(-)-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain pure (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine.
Scientific Research Applications
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine has been studied for its potential therapeutic effects in the treatment of depression and anxiety disorders. It has been shown to inhibit the activity of MAO, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine increases the levels of these neurotransmitters in the brain, which can lead to an improvement in mood and a reduction in anxiety.
properties
IUPAC Name |
(2S)-2-methyl-3-pyridin-3-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(6-10)5-9-3-2-4-11-7-9/h2-4,7-8H,5-6,10H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKUGXSNSOEEGF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CN=CC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2631305.png)
![2-Cyclopropyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2631313.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2631315.png)
![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2631316.png)



![3-(4-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631320.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2631324.png)


